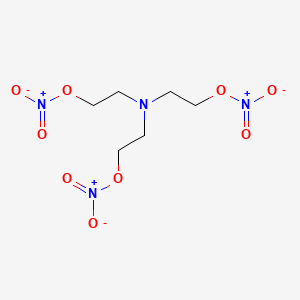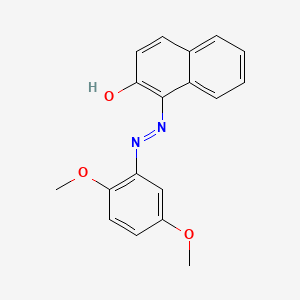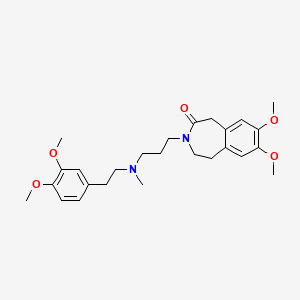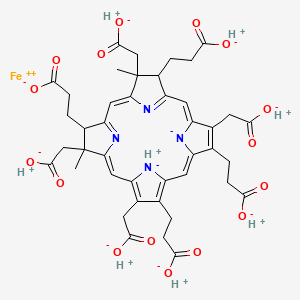
3-Fluoroquinoléine
Vue d'ensemble
Description
3-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines, including 3-Fluoroquinoline, are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .
Applications De Recherche Scientifique
3-Fluoroquinoline has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in studying biological systems due to its unique properties.
Medicine: It is investigated for its potential as an antibacterial, antiviral, and antimalarial agent.
Industry: It is used in the production of liquid crystals and dyes.
Mécanisme D'action
Target of Action
3-Fluoroquinoline, like other fluoroquinolones, primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . Both of these enzymes are essential for bacterial DNA replication . DNA gyrase is a tetramer composed of 2 GyrA and 2 GyrB subunits .
Mode of Action
3-Fluoroquinoline interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the DNA replication fork .
Biochemical Pathways
The primary biochemical pathway affected by 3-Fluoroquinoline is DNA synthesis. By targeting DNA gyrase and topoisomerase IV, 3-Fluoroquinoline inhibits DNA replication . This inhibition occurs as the drug stabilizes the DNA strand breaks created by these enzymes, blocking the progress of the DNA replication fork .
Pharmacokinetics
These properties contribute to the broad-spectrum antimicrobial activity of fluoroquinolones .
Result of Action
The primary result of 3-Fluoroquinoline’s action is the inhibition of bacterial DNA replication, leading to cell death . This is achieved through the drug’s interaction with DNA gyrase and topoisomerase IV, and the subsequent blocking of the DNA replication fork .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoroquinoline. For instance, exposure to ultraviolet radiation can induce the formation of photoactivated molecules like singlet oxygen, superoxide anion radicals, and hydrogen peroxide, which can alter biological systems and generate harmful effects like phototoxicity .
Analyse Biochimique
Biochemical Properties
3-Fluoroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, 3-Fluoroquinoline disrupts the supercoiling of DNA, leading to the cessation of bacterial growth . Additionally, 3-Fluoroquinoline has been shown to interact with cytochrome P450 enzymes in the liver, affecting the metabolism of other compounds .
Cellular Effects
3-Fluoroquinoline exerts significant effects on various cell types and cellular processes. In bacterial cells, it inhibits DNA replication, leading to cell death. In mammalian cells, 3-Fluoroquinoline can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress by generating reactive oxygen species, which can lead to apoptosis or programmed cell death . Furthermore, 3-Fluoroquinoline can modulate the expression of genes involved in detoxification and stress response .
Molecular Mechanism
The molecular mechanism of 3-Fluoroquinoline involves its binding to bacterial DNA gyrase and topoisomerase IV, forming a ternary complex with DNA. This complex stabilizes the DNA strand breaks created by these enzymes, preventing the progression of the DNA replication fork and ultimately inhibiting DNA synthesis . In mammalian cells, 3-Fluoroquinoline can interact with mitochondrial enzymes, leading to the disruption of mitochondrial function and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoroquinoline have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term exposure to 3-Fluoroquinoline in cell cultures has shown a gradual increase in oxidative stress and mitochondrial dysfunction, leading to reduced cell viability . In vivo studies have demonstrated that the compound can accumulate in tissues over time, potentially leading to chronic toxicity .
Dosage Effects in Animal Models
The effects of 3-Fluoroquinoline vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant adverse effects. At higher doses, 3-Fluoroquinoline can cause toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects, indicating a narrow therapeutic window .
Metabolic Pathways
3-Fluoroquinoline is metabolized primarily in the liver through the action of cytochrome P450 enzymes. The major metabolic pathways include hydroxylation and oxidation, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolism of 3-Fluoroquinoline can affect the levels of other metabolites and influence metabolic flux in the liver .
Transport and Distribution
Within cells and tissues, 3-Fluoroquinoline is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters, such as organic anion-transporting polypeptides, which facilitate its uptake into cells . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution can be influenced by factors such as protein binding and tissue permeability .
Subcellular Localization
The subcellular localization of 3-Fluoroquinoline is primarily within the cytoplasm and mitochondria. The compound can cross the mitochondrial membrane and interact with mitochondrial enzymes, affecting their activity and function . Post-translational modifications, such as phosphorylation, can influence the targeting of 3-Fluoroquinoline to specific subcellular compartments . The localization of 3-Fluoroquinoline within cells can impact its biochemical activity and overall cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Fluoroquinoline can be synthesized through various methods. One common approach involves the reduction of 2-bromo-3-fluoroquinoline using palladium on carbon (Pd/C) and triethylamine in methanol . Another method includes the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods: Industrial production of 3-Fluoroquinoline typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated quinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Palladium on carbon (Pd/C) and triethylamine in methanol are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, hydrogenated quinoline derivatives, and quinoline N-oxide derivatives .
Comparaison Avec Des Composés Similaires
- 3-Aminoquinoline
- 3,5-Difluoroquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
Comparison: 3-Fluoroquinoline is unique due to the presence of a single fluorine atom at the third position, which significantly enhances its biological activity compared to non-fluorinated quinolines. Its specific substitution pattern also allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
3-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIGOYSEDNHKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192711 | |
| Record name | 3-Fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396-31-6 | |
| Record name | 3-Fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=396-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 396-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUOROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7451O19ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1210440.png)
